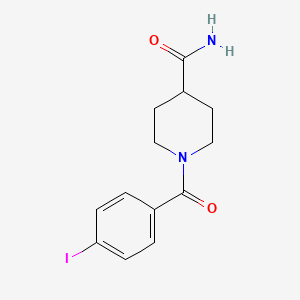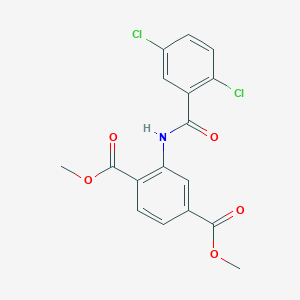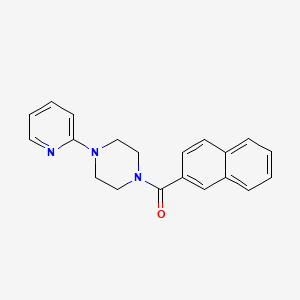
1-(4-Iodobenzoyl)piperidine-4-carboxamide
Descripción general
Descripción
1-(4-Iodobenzoyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H15IN2O2 and a molecular weight of 358.17 g/mol . This compound is characterized by the presence of an iodobenzoyl group attached to a piperidine ring, which is further substituted with a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(4-Iodobenzoyl)piperidine-4-carboxamide typically involves the reaction of 4-iodobenzoic acid with piperidine-4-carboxamide under specific reaction conditions. The process may include steps such as esterification, amidation, and purification to obtain the final product . Industrial production methods often involve bulk manufacturing, sourcing, and procurement of the compound to ensure high purity and yield .
Análisis De Reacciones Químicas
1-(4-Iodobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The iodobenzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Iodobenzoyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, piperidine-4-carboxamides have been shown to target DNA gyrase in Mycobacterium abscessus, leading to DNA damage and inhibition of bacterial growth . The compound’s effects are mediated through pathways involving DNA gyrase inhibition, which is crucial for bacterial DNA replication and cell division.
Comparación Con Compuestos Similares
1-(4-Iodobenzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Chlorobenzoyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of iodine.
1-(4-Bromobenzoyl)piperidine-4-carboxamide: Similar structure but with a bromine atom instead of iodine.
1-(4-Fluorobenzoyl)piperidine-4-carboxamide: Similar structure but with a fluorine atom instead of iodine.
Propiedades
IUPAC Name |
1-(4-iodobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2/c14-11-3-1-10(2-4-11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEXOEXNLZVQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-[(3,3-diphenylpropanoyl)amino]terephthalate](/img/structure/B3614675.png)

![Methyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B3614685.png)
![Methyl 3-nitro-5-{[3-(trifluoromethyl)phenyl]carbamoyl}benzoate](/img/structure/B3614686.png)


![2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3614714.png)
![2-[(2-bromobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B3614720.png)
![5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3614732.png)
![methyl 2-[(2-iodobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B3614737.png)
![2-chloro-N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3614741.png)
![3-chloro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3614752.png)

![N-({[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3614766.png)
